2-(Oxolan-3-yl)-1,3-thiazole-5-carboxylic acid
CAS No.: 1249317-27-8
Cat. No.: VC4598267
Molecular Formula: C8H9NO3S
Molecular Weight: 199.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1249317-27-8 |
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Molecular Formula | C8H9NO3S |
Molecular Weight | 199.22 |
IUPAC Name | 2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid |
Standard InChI | InChI=1S/C8H9NO3S/c10-8(11)6-3-9-7(13-6)5-1-2-12-4-5/h3,5H,1-2,4H2,(H,10,11) |
Standard InChI Key | OHORYPXXCOIWNR-UHFFFAOYSA-N |
SMILES | C1COCC1C2=NC=C(S2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure combines a thiazole heterocycle (a five-membered ring containing sulfur and nitrogen) with a tetrahydrofuran (oxolan) moiety and a carboxylic acid group. Key structural attributes include:
Property | Value | Source |
---|---|---|
Molecular formula | C₈H₉NO₃S | |
Molecular weight | 199.23 g/mol | |
SMILES notation | C1COCC1C2=NC=C(S2)C(=O)O | |
IUPAC name | 2-(oxolan-3-yl)-1,3-thiazole-5-carboxylic acid |
The oxolan ring introduces stereochemical complexity, though specific stereoisomerism data are unavailable in current literature .
Synthesis and Reactivity
Synthetic Routes
Though no explicit synthesis protocol exists for this compound, its structure suggests plausible pathways:
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Cyclocondensation: Reaction of α-bromoacyl intermediates (e.g., bromoacetyl derivatives) with thioureas or thioamides, as demonstrated for related thiazoles .
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Functionalization: Post-synthetic modification of pre-formed thiazole-5-carboxylic acid derivatives via coupling with oxolan-3-yl groups .
A hypothetical synthesis could involve:
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Bromination of 5-oxopyrrolidine-3-carboxylic acid derivatives to form α-bromo intermediates .
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Cyclization with thiourea analogs under acidic or basic conditions to form the thiazole core .
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Subsequent coupling with oxolan-3-yl groups via nucleophilic substitution or cross-coupling reactions .
Reactivity
The carboxylic acid group enables esterification, amidation, or salt formation, while the thiazole ring may participate in electrophilic substitution or coordination chemistry . The oxolan moiety’s ether linkage is susceptible to acid-catalyzed ring-opening reactions.
Physicochemical Properties
The compound’s solubility in aqueous media is expected to be low due to the hydrophobic oxolan and thiazole groups, though the carboxylic acid may enhance solubility at high pH .
Biological Activity and Applications
Pharmaceutical Applications
The compound’s scaffold aligns with approved drugs (e.g., posaconazole, alprazolam), suggesting potential as:
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